

Spectroscopic data of 3-Methoxyphenol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Methoxyphenol

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An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxyphenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methoxyphenol** (CAS 150-19-6), a key intermediate in the synthesis of various pharmaceutical compounds.^[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **3-Methoxyphenol** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.13	t	1H	Ar-H
6.50-6.41	m	3H	Ar-H
5.34	s	1H	-OH
3.77	s	3H	-OCH ₃

Data sourced from a 400 MHz spectrometer.[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the **3-Methoxyphenol** molecule. The following data was also acquired in CDCl₃.

Chemical Shift (δ) ppm	Assignment
161.2	C-OCH ₃
155.6	C-OH
131.5	Ar-C
105.2	Ar-C
104.5	Ar-C
102.2	Ar-C
55.3	-OCH ₃

Data sourced from a 100 MHz spectrometer.[2] A video analysis also confirms the presence of seven distinct carbon peaks, with the methoxy carbon appearing upfield around 55 ppm and the aromatic carbons appearing between 100-150 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxyphenol** highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Description of Band	Functional Group Assignment
~3550 - 3230	Broad	O-H stretch (due to hydrogen bonding)[4]
~3100 - 3000	Sharp	sp ² C-H stretch (aromatic)
<3000	Sharp	sp ³ C-H stretch (methyl)
~1600 - 1440	Strong	C=C stretch (aromatic ring)
~1230 - 1140	Strong	C-O stretch

The broadness of the O-H stretching band is a characteristic feature of phenols and is attributed to intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of **3-Methoxyphenol** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
124	~100	Molecular Ion [M] ⁺
95	~35	[M-CHO] ⁺ or [M-C ₂ H ₅] ⁺
81	~40	[C ₆ H ₅ O] ⁺
53	~20	[C ₄ H ₅] ⁺
39	~36	[C ₃ H ₃] ⁺

Molecular Weight: 124.14 g/mol . The mass spectrum is characterized by a prominent molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-25 mg of the **3-Methoxyphenol** sample for ^1H NMR, and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry NMR tube. The use of deuterated solvents is necessary to avoid large solvent signals in the ^1H NMR spectrum.
 - Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.
 - An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A 45° pulse width and a 4-second acquisition time are common starting parameters for routine spectra.
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A 30° pulse with a 4-second acquisition time is a recommended starting point for molecules of this size. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation:
 - Liquid Film Method: If **3-Methoxyphenol** is in its liquid form, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - Solution Method: Alternatively, dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, CCl_4). The solution is then placed in a liquid sample cell.
- Data Acquisition:
 - Record a background spectrum of the salt plates or the solvent-filled cell.
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$). The instrument will automatically subtract the background spectrum.
- Data Analysis:
 - Identify the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

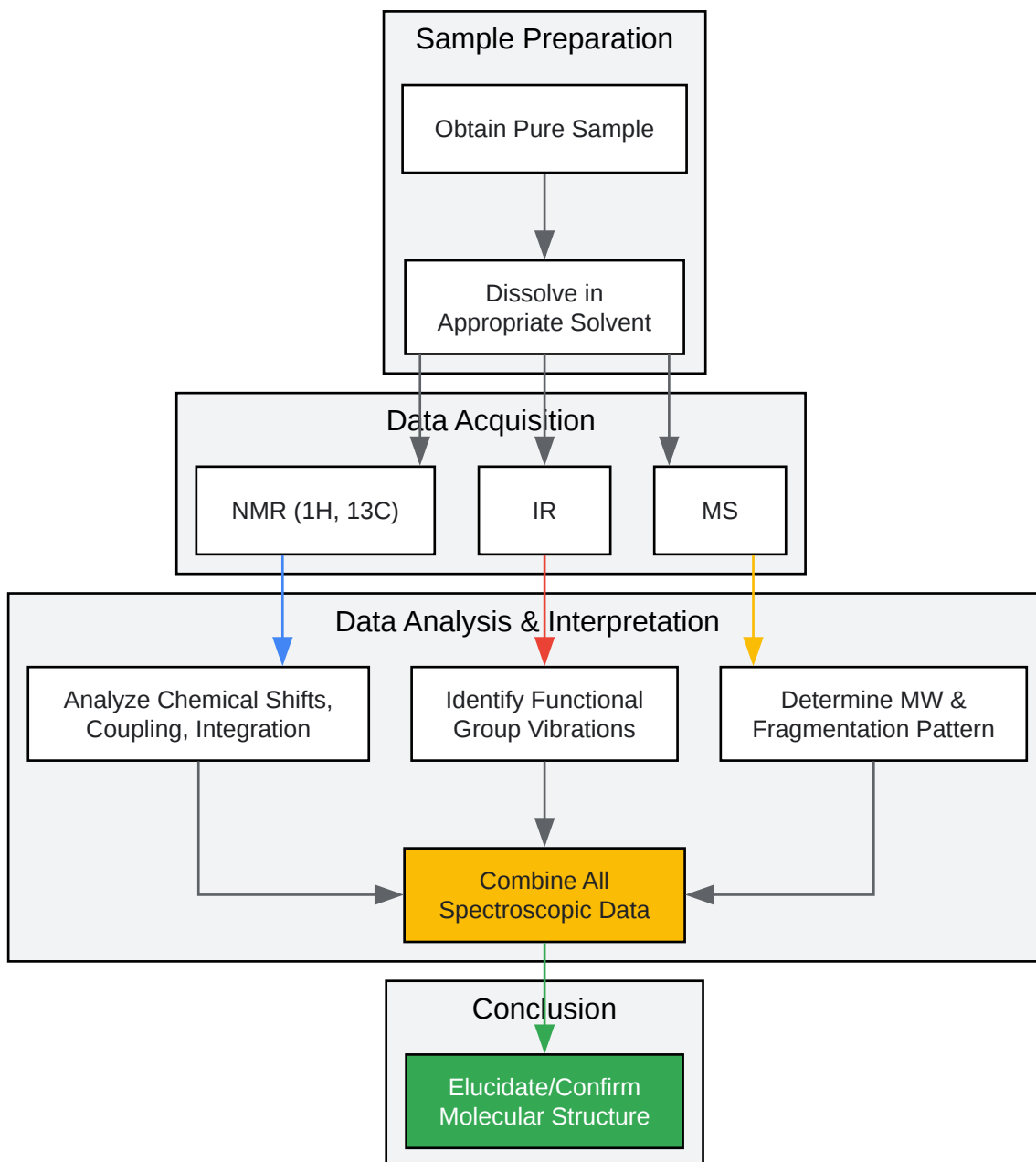
- Sample Preparation:

- Prepare a dilute solution of the **3-Methoxyphenol** sample in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL, which is then further diluted.
- Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization, particularly with electrospray ionization.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves stable intermediates like the tropylium cation.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyphenol**.

General Workflow for Spectroscopic Analysis



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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